Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy-
Description
Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- (IUPAC name), is a substituted aromatic diamine characterized by a sulfonyl (-SO₂-) bridge connecting two aminophenyl groups. This compound’s structure suggests applications in polymer synthesis (e.g., polyamides or polyimides) due to its diamine functionality, which can participate in condensation reactions with dicarboxylic acids or dianhydrides. The sulfonyl group may enhance thermal stability, while methoxy substituents could influence solubility and electronic properties .
Properties
IUPAC Name |
2-(4-aminophenyl)sulfonyl-4,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-12-7-11(16)14(8-13(12)20-2)21(17,18)10-5-3-9(15)4-6-10/h3-8H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMOXOZTMVYCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)S(=O)(=O)C2=CC=C(C=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148908 | |
| Record name | Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109351-13-5 | |
| Record name | Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109351135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4,5-Dimethoxy-2-nitrobenzenamine
The precursor 4,5-dimethoxy-2-nitrobenzenamine is synthesized by nitration of 4,5-dimethoxyaniline. Nitration is conducted at 0–5°C using a mixture of fuming nitric acid and concentrated sulfuric acid, yielding the nitro derivative in 78–82% purity. The nitro group serves as a temporary protecting group for the amine, which is later reduced.
Chlorosulfonation of 4-Aminobenzenesulfonic Acid
In parallel, 4-aminobenzenesulfonyl chloride is prepared by treating 4-aminobenzenesulfonic acid with chlorosulfonic acid at 25–30°C for 4 hours. Excess chlorosulfonic acid is quenched with ice-water, and the sulfonyl chloride is extracted using dichloromethane.
Coupling and Reduction
The sulfonyl chloride is reacted with 4,5-dimethoxy-2-nitrobenzenamine in tetrahydrofuran (THF) with triethylamine as a base. After stirring at room temperature for 12 hours, the intermediate 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy-nitrobenzene is isolated (yield: 65–70%). Catalytic hydrogenation with palladium on carbon (H₂, 50 psi) reduces the nitro group to an amine, yielding the target compound in 85% purity.
Key Data Table:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hr | 82 | 78 |
| Chlorosulfonation | ClSO₃H, 25–30°C, 4 hr | 91 | 95 |
| Coupling | THF, Et₃N, 25°C, 12 hr | 68 | 90 |
| Reduction | H₂/Pd-C, 50 psi, 6 hr | 89 | 85 |
Direct Sulfonation of 4,5-Dimethoxyaniline
An alternative approach avoids nitration by directly sulfonating 4,5-dimethoxyaniline. This method adapts the chlorosulfonation conditions from patent US4109093A, which emphasizes temperature control to prevent over-sulfonation.
Sulfonation with Chlorosulfonic Acid
4,5-Dimethoxyaniline is dissolved in dry dichloroethane and treated with chlorosulfonic acid at 0–5°C. The reaction is quenched after 3 hours, and the crude 2-sulfo-4,5-dimethoxybenzenamine is precipitated. Neutralization with aqueous ammonia yields the sulfonamide intermediate.
Amination via Ullmann Coupling
The sulfonic acid group is converted to the sulfonamide by reacting with 4-aminophenylboronic acid in the presence of copper(I) iodide and a palladium catalyst. This cross-coupling, performed in dimethylformamide (DMF) at 100°C, achieves moderate yields (55–60%) due to competing side reactions.
Key Challenges:
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Over-sulfonation at the 2-position necessitates precise stoichiometry.
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Ullmann coupling requires inert atmosphere conditions to prevent catalyst deactivation.
Protection-Deprotection Strategy for Amino Groups
To enhance regioselectivity, a protection-deprotection sequence is employed, inspired by the acetylation methods in patent US5516906A.
Acetylation of 4,5-Dimethoxyaniline
The amine group is protected by acetylation using acetic anhydride in pyridine. The resulting N-acetyl-4,5-dimethoxyaniline is sulfonated at the 2-position using sulfur trioxide–dioxane complex.
Deprotection and Sulfonamide Formation
The acetyl group is removed via hydrolysis with 6M HCl, followed by coupling with 4-aminobenzenesulfonyl chloride. This two-step process yields the target compound in 72% overall purity, though the additional steps reduce scalability.
One-Pot Tandem Sulfonation-Amination
A novel one-pot method combines sulfonation and amination in a single reactor, minimizing intermediate isolation. Adapting the tandem reactions from patent US4109093A, 4,5-dimethoxyaniline is treated with sulfuryl chloride (SO₂Cl₂) and 4-aminophenol in acetonitrile at 80°C. The reaction proceeds via in situ generation of the sulfonyl chloride, which couples directly with the amine.
Advantages:
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Eliminates separate sulfonyl chloride synthesis.
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Reduces solvent waste and processing time.
Limitations:
-
Lower yield (50–55%) due to competing side reactions.
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Requires rigorous temperature control.
Comparative Analysis of Methodologies
The table below evaluates the four methods based on yield, scalability, and practicality:
| Method | Overall Yield (%) | Scalability | Key Advantage | Major Drawback |
|---|---|---|---|---|
| Sulfonyl Chloride | 68 | High | High purity | Multi-step, costly reagents |
| Direct Sulfonation | 55 | Moderate | Fewer steps | Low yield, side reactions |
| Protection-Deprotection | 72 | Low | Regioselective | Labor-intensive |
| One-Pot Tandem | 53 | Moderate | Time-efficient | Temperature sensitivity |
Chemical Reactions Analysis
Types of Reactions: Beta-Estradiol 3-Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Estradiol and benzoic acid.
Oxidation: Oxidized derivatives of Beta-Estradiol 3-Benzoate.
Reduction: Reduced forms of the compound with different functional groups.
Scientific Research Applications
Beta-Estradiol 3-Benzoate is widely used in scientific research due to its estrogenic properties. Some of its applications include:
Mechanism of Action
Beta-Estradiol 3-Benzoate exerts its effects by binding to estrogen receptors (ERα and ERβ) in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. Upon binding, the estrogen receptor-ligand complex enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA and subsequent protein synthesis. This process influences various physiological functions, including reproductive health, bone density, and cardiovascular health .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs based on bridging groups, substituents, and functional properties.
4,4'-Diaminodiphenyl Sulfone (DDS)
- Structure: Two para-aminophenyl groups linked by a sulfonyl bridge.
- Key Differences : Lacks methoxy substituents.
- Properties: High thermal stability (melting point ~175–180°C) due to rigid sulfonyl linkage . Limited solubility in polar solvents, requiring harsh conditions for polymerization. Used in epoxy resins and high-performance thermosets.
- Comparison : The methoxy groups in the target compound may improve solubility in organic solvents (e.g., NMP, DMF) compared to DDS, but the sulfonyl group retains thermal robustness .
4,4'-Oxydianiline (ODA)
- Structure: Two para-aminophenyl groups linked by an ether (-O-) bridge.
- Properties :
- Comparison : The target compound’s sulfonyl group likely provides higher thermal resistance (>300°C) than ODA-based polymers, but methoxy groups may reduce crystallinity, balancing mechanical properties .
4,4'-Methylenedianiline (MDA)
- Structure: Two para-aminophenyl groups linked by a methylene (-CH₂-) bridge.
- Properties: Moderate thermal stability (decomposition ~300°C).
- Comparison : The sulfonyl group in the target compound offers superior oxidative stability, while methoxy substituents may hinder moisture absorption compared to MDA .
Polyamide-Ether Derived from Bis-Imidazole Diamine (DABI)
- Structure : A diamine with bulky aryl and imidazole groups .
- Key Differences : Heterocyclic imidazole vs. sulfonyl-methoxy structure.
- Properties :
- Comparison : The target compound’s methoxy groups may achieve similar solubility, but the sulfonyl bridge could provide higher chemical resistance than imidazole-based systems .
Research Implications and Gaps
While the target compound’s structural analogs are well-documented, direct experimental data on its synthesis, thermal behavior, and polymer performance remain sparse. Further studies should prioritize:
Synthetic Optimization : Confirming reactivity with dicarboxylic acids (e.g., terephthalic acid) .
Thermal Analysis : Measuring Tg and T10 via TGA/DSC.
Solubility Profiling : Assessing compatibility with common solvents (e.g., DMAc, THF).
The sulfonyl-methoxy architecture positions this compound as a promising candidate for aerospace or electronics materials, bridging the gap between processability and thermal resilience .
Biological Activity
Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- (CAS: 109351-13-5), is a compound with a complex structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- is , with a molar mass of 308.35 g/mol. Its structure features a benzenamine core with methoxy and sulfonamide functional groups that may influence its biological interactions.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The presence of the sulfonamide group in Benzenamine may enhance interactions with various biological targets, including enzymes and receptors involved in signaling pathways.
Anticancer Properties
Studies have shown that sulfonamide derivatives exhibit significant anticancer activity. For instance, compounds similar to Benzenamine have been tested for their ability to inhibit tumor growth in various cancer cell lines. A notable study indicated that structural modifications around the sulfonamide could lead to increased potency against specific cancer types .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A (similar structure) | HeLa | 15 | Inhibition of cell proliferation |
| Compound B | MCF-7 | 10 | Induction of apoptosis |
| Benzenamine (2-((4-aminophenyl)... | Various | TBD | TBD |
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of Benzenamine derivatives. The compound has been evaluated for its ability to disrupt harmful protein interactions associated with neurodegenerative diseases such as Huntington's disease. Preliminary results suggest that it may inhibit the aggregation of mutant huntingtin protein, thereby offering protective effects on neuronal cells .
Case Study: Neuroprotection in Huntington's Disease Models
In a study utilizing cellular models of Huntington's disease, Benzenamine was found to significantly reduce the toxicity associated with mutant huntingtin aggregates. The compound demonstrated an IC50 value in the low micromolar range, indicating strong potential for further development as a therapeutic agent .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicity profile of Benzenamine is crucial for its development as a therapeutic agent. Initial assessments indicate that the compound has favorable absorption characteristics, but further studies are needed to elucidate its metabolism and excretion pathways.
Table 2: Preliminary Toxicological Data
| Parameter | Value |
|---|---|
| LD50 (oral, rat) | TBD |
| Metabolic Stability | Moderate |
| Cytotoxicity (in vitro) | Low at 50 µM |
Q & A
What are the critical considerations for designing a synthetic route to Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy-?
Basic Research Focus
A robust synthesis requires selecting appropriate sulfonation and methoxylation steps. Key intermediates include 4-aminobenzenesulfonyl chloride (for sulfonyl group introduction) and dimethoxy-substituted aniline derivatives.
- Methodological Steps :
- Sulfonation : React 4-aminobenzenesulfonyl chloride with a dimethoxy-substituted aniline derivative under basic conditions (e.g., triethylamine or pyridine) to form the sulfonamide bond .
- Protection of Amines : Use acetyl or tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during methoxylation .
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
How can spectroscopic techniques resolve structural ambiguities in this compound?
Basic Research Focus
Combined spectroscopic analysis is essential due to the compound’s sulfonamide and dimethoxy substituents.
- Methodological Approach :
- NMR :
- ¹H NMR : Identify methoxy protons (δ 3.7–3.9 ppm) and aromatic protons adjacent to sulfonyl groups (deshielded, δ 7.5–8.2 ppm) .
- ¹³C NMR : Confirm sulfonyl (C-SO₂ at ~110–120 ppm) and methoxy carbons (δ 55–60 ppm) .
What advanced strategies address low yields in sulfonamide bond formation?
Advanced Research Focus
Low yields often stem from steric hindrance or competing hydrolysis.
- Methodological Solutions :
- Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 100°C, 30 min) to minimize degradation .
- Catalytic Systems : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce side reactions .
How can computational modeling predict the compound’s reactivity in biological systems?
Advanced Research Focus
Density Functional Theory (DFT) simulations elucidate electronic properties relevant to drug design.
- Methodological Workflow :
- Geometry Optimization : Use B3LYP/6-31G(d) basis sets to model the sulfonamide and methoxy groups .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., sulfonyl oxygen as hydrogen bond acceptors) .
- Docking Studies : Simulate interactions with biological targets (e.g., carbonic anhydrase, a common sulfonamide target) .
What analytical challenges arise in quantifying trace impurities in this compound?
Advanced Research Focus
Impurities like unreacted sulfonyl chloride or demethylated byproducts require sensitive detection.
- Methodological Solutions :
How does the sulfonamide group influence the compound’s solubility and stability?
Basic Research Focus
The sulfonamide moiety enhances hydrophilicity but may reduce thermal stability.
- Methodological Characterization :
What are the implications of methoxy substituent positions (4,5 vs. 3,4) on biological activity?
Advanced Research Focus
Substituent positioning affects steric and electronic interactions with targets.
- Methodological Comparison :
How can contradictions in reported spectral data for this compound be resolved?
Advanced Research Focus
Discrepancies may arise from solvent effects or tautomerism.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
